5-O-Caffeoylshikimic acid

Description

5-O-Caffeoylshikimic acid has been reported in Equisetum arvense, Equisetum pratense, and other organisms with data available.

from bracken fern, Pteridium aquilinum; structure given in first source

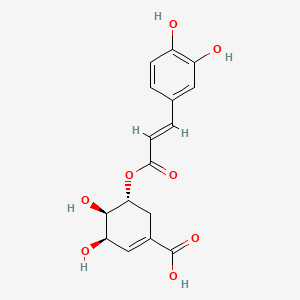

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-6,12-13,15,17-19,21H,7H2,(H,22,23)/b4-2+/t12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPHZIPNNJOWQI-GDDAOPKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312675 | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dattelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73263-62-4 | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73263-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073263624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-Caffeoylshikimic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CAFFEOYLSHIKIMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U399BD0RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dattelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Dattelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of 5-O-Caffeoylshikimic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Caffeoylshikimic acid is a phenolic compound of significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. As a derivative of shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, this compound represents a valuable natural product for drug discovery and development. This technical guide provides an in-depth overview of its natural sources, quantitative data, and the experimental protocols for its extraction and analysis, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

This compound has been identified in a variety of plant species. The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and the environmental conditions. Below is a summary of notable natural sources.

Table 1: Quantitative Analysis of this compound in Various Plant Sources

| Plant Species | Family | Plant Part | Concentration (% Dry Weight) | Reference |

| Solanum somalense | Solanaceae | Leaves | 0.74% | [1] |

| Equisetum arvense (Field Horsetail) | Equisetaceae | Aerial parts | Presence confirmed | [2] |

| Pteridium aquilinum (Bracken Fern) | Dennstaedtiaceae | Not specified | Presence confirmed | [3][4] |

| Vaccinium species (Blueberries) | Ericaceae | Fruit | Presence confirmed | [5] |

Experimental Protocols

Extraction and Isolation of this compound from Solanum somalense

The following protocol is based on the successful isolation of this compound from the leaves of Solanum somalense.[1]

3.1.1. Methanolic Extraction

-

Sample Preparation: Air-dry the leaves of Solanum somalense and grind them into a fine powder.

-

Extraction: Macerate the powdered leaves with methanol (MeOH) at room temperature. The ratio of plant material to solvent should be optimized for maximum extraction efficiency.

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

3.1.2. Purification by Column Chromatography

-

Stationary Phase: Use silica gel as the stationary phase for column chromatography.

-

Mobile Phase: Employ a gradient elution system with a mixture of chloroform (CHCl₃), methanol (MeOH), and water (H₂O). A starting ratio of 9.5:10:5 (v/v/v) has been reported to be effective.[1]

-

Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

3.1.3. Further Purification by Centrifugal Partition Chromatography (CPC)

-

Solvent System: A two-phase solvent system of chloroform/methanol/water (9.5:10:5 v/v/v) can be utilized.

-

Operation: The crude extract or enriched fractions from column chromatography are subjected to CPC to yield highly pure this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method that can be adapted for the quantification of this compound in plant extracts.

3.2.1. Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

3.2.2. Chromatographic Conditions

-

Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Solvent A: 0.5% acetic acid in water.

-

Solvent B: Methanol or acetonitrile.

-

-

Gradient Program:

-

Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B over a period of 20-30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at 320-330 nm, which is the characteristic absorbance maximum for caffeic acid derivatives.

-

Column Temperature: 25-30 °C.

3.2.3. Sample and Standard Preparation

-

Standard Solution: Prepare a stock solution of pure this compound in methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Solution: Dissolve the dried plant extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Signaling Pathways and Biological Activity

This compound and structurally related compounds, such as caffeic acid and its esters, have been shown to possess anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7][8][9][10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

Experimental workflow for extraction and analysis.

Inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a promising natural compound with identifiable sources and established methods for its extraction and analysis. This guide provides a foundational resource for researchers to explore its potential further. The significant concentration in Solanum somalense highlights this plant as a primary candidate for sourcing this compound. The outlined experimental protocols offer a starting point for isolation and quantification, which are crucial steps in drug development. Furthermore, the elucidation of its inhibitory action on the NF-κB pathway provides a clear direction for investigating its therapeutic applications in inflammatory diseases. Continued research is warranted to identify other rich natural sources and to fully characterize the pharmacological profile of this compound.

References

- 1. This compound from Solanum somalense leaves: advantage of centrifugal partition chromatography over conventional column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenolic Compounds in Field Horsetail (Equisetum arvense L.) as Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and Toxicological Studies on Bracken Fern, Pteridium aquilinum var. latiusculum. VI. Isolation of this compound as an Antithiamine Factor [jstage.jst.go.jp]

- 4. Chemical and toxicological studies on bracken fern, Pteridium aquilinum var. latiusculum. VI. Isolation of this compound as an antithiamine factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]

- 8. Caffeic acid phenethyl ester decreases cholangiocarcinoma growth by inhibition of NF-κB and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caffeic acid phenethyl ester is a potent and specific inhibitor of activation of nuclear transcription factor NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of 5-O-Caffeoylshikimic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-caffeoylshikimic acid is a significant phenolic compound in the plant kingdom, serving as a key intermediate in the biosynthesis of chlorogenic acids (CGAs) and lignin.[1] As a precursor to various bioactive molecules, understanding its synthesis is crucial for applications in agriculture, human health, and drug development. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, detailing the enzymatic reactions, experimental protocols for key enzymes, and the signaling pathways that regulate its production.

Core Biosynthetic Pathway

The formation of this compound is primarily a two-step process within the broader phenylpropanoid pathway. This process begins with the production of p-coumaroyl-CoA, a central intermediate derived from phenylalanine.[2]

The two key enzymes directly involved in the synthesis of this compound are:

-

Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) : This enzyme catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to shikimate, forming p-coumaroyl-5-O-shikimate.[3]

-

p-Coumaroyl ester 3'-hydroxylase (C3'H) : A cytochrome P450 monooxygenase, C3'H, then hydroxylates p-coumaroyl-5-O-shikimate at the 3' position of the phenolic ring to produce this compound.[1]

An alternative pathway has been proposed where HCT can also utilize caffeoyl-CoA as a substrate to directly produce this compound.[4] However, the primary and most widely accepted route involves the sequential action of HCT and C3'H.

Biosynthetic Pathway of this compound

Quantitative Data

The accumulation of this compound and the kinetic properties of the enzymes involved in its biosynthesis can vary significantly between plant species and tissues. Below is a summary of available quantitative data.

| Plant Species | Compound/Enzyme | Measurement | Value | Reference |

| Solanum somalense | This compound | Content in leaves (dry weight) | 0.74% | [5] |

| Anthoceros agrestis | HCT (AaHCT6) | Km for p-coumaroyl-CoA (with shikimic acid) | 14.4 ± 1.4 µM | [6] |

| Km for shikimic acid (with p-coumaroyl-CoA) | 24.6 ± 10.4 µM | [6] | ||

| Km for caffeoyl-CoA (with shikimic acid) | 19.2 ± 16.2 µM | [6] |

Experimental Protocols

Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) Enzyme Assay

This protocol is adapted from a UPLC-MS-based method for analyzing HCT activity in plant protein extracts.[7][8]

a. Protein Extraction:

-

Homogenize plant tissue in a suitable protein extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 15% glycerol, 1% PVPP, and protease inhibitors).[7]

-

Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude protein extract.

-

Determine the protein concentration of the extract using a standard method like the Bradford assay.

b. Enzyme Reaction:

-

Prepare a reaction mix in a microcentrifuge tube containing:

-

As a negative control, use an equal amount of boiled protein extract.[8]

-

Initiate the reaction by adding the protein extract.[8]

-

Incubate the reaction mixture at 30°C for 30 minutes.[8]

-

Terminate the reaction by boiling for 5 minutes.[8]

c. Product Analysis:

-

Analyze the reaction products using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[7]

-

Separate the compounds on a C18 column with a gradient of acetonitrile and water, both containing 0.1% formic acid.[7]

-

Detect the product, p-coumaroyl-shikimate, using mass spectrometry in negative ion mode, monitoring for its specific mass-to-charge ratio (m/z 319).[7]

Experimental Workflow for HCT Assay

p-Coumaroyl ester 3'-hydroxylase (C3'H) Enzyme Assay

This protocol is based on published methodologies for C3'H activity.[6][9]

a. Protein Source:

-

Heterologously express the C3'H protein in a suitable system, such as E. coli or yeast, for higher purity and activity.

-

Alternatively, use microsomal fractions isolated from plant tissues known to have high C3'H activity.

b. Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

Phosphate buffer (pH ~7.5)

-

NADPH as a cofactor

-

The substrate, p-coumaroyl-5-O-shikimate or p-coumaroyl-quinate.

-

The purified C3'H enzyme or microsomal fraction.

-

-

Initiate the reaction by adding the enzyme.

-

Incubate at a suitable temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or acid.

c. Product Analysis:

-

Extract the reaction products with an organic solvent.

-

Analyze the products by High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

Identify the products, this compound or caffeoylquinate, by comparing their retention times and UV spectra with authentic standards.

Regulatory Signaling Pathways

The biosynthesis of this compound is tightly regulated by various internal and external signals, including light and plant hormones. These signals modulate the expression of the key biosynthetic genes, HCT and C3'H.

Light Signaling Pathway

Light is a critical environmental cue that influences the production of phenolic compounds.[3] Photoreceptors such as phytochromes (PHY) and cryptochromes (CRY) perceive red/far-red and blue light, respectively.[10] This perception leads to the stabilization of key transcription factors, most notably ELONGATED HYPOCOTYL 5 (HY5).[3] HY5, in turn, can bind to the promoter regions of HCT and C3'H to activate their transcription, thereby promoting the synthesis of this compound.

Hormonal Signaling Pathways

Plant hormones play a crucial role in regulating secondary metabolism in response to developmental cues and environmental stresses. Jasmonates (e.g., methyl jasmonate, MeJA), auxins, and abscisic acid (ABA) have been shown to influence the expression of genes in the phenylpropanoid pathway.[1][11][12] For instance, MeJA treatment can lead to the upregulation of transcription factors from the MYB, bHLH, and WRKY families, which can then activate the promoters of HCT and C3'H.[1]

Conclusion

The biosynthesis of this compound is a well-defined pathway central to the production of a wide array of plant secondary metabolites. The key enzymes, HCT and C3'H, are subject to complex transcriptional regulation by environmental and hormonal signals. The protocols and data presented in this guide offer a solid foundation for researchers to investigate this pathway further, with potential applications in metabolic engineering to enhance the production of valuable bioactive compounds for the pharmaceutical and nutraceutical industries.

References

- 1. Frontiers | Enhanced Biosynthesis of Chlorogenic Acid and Its Derivatives in Methyl-Jasmonate-Treated Gardenia jasminoides Cells: A Study on Metabolic and Transcriptional Responses of Cells [frontiersin.org]

- 2. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Phenolic Compound Production by Light Varying in Spectral Quality and Total Irradiance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peerj.com [peerj.com]

- 5. This compound from Solanum somalense leaves: advantage of centrifugal partition chromatography over conventional column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxycinnamoyltransferase and CYP98 in phenolic metabolism in the rosmarinic acid-producing hornwort Anthoceros agrestis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shikimate Hydroxycinnamoyl Transferase (HCT) Activity Assays in Populus nigra [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. iris.unito.it [iris.unito.it]

- 10. Light Signaling – Shabek Lab [shabek-lab.ucdavis.edu]

- 11. Integrated metabolic profiling and transcriptome analysis of Lonicera japonica flowers for chlorogenic acid, luteolin and endogenous hormone syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of light irradiance on the biosynthesis of ABA-elicited phenolic compounds in suspension-cultured Vitis vinifera L. cells | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 5-O-Caffeoylshikimic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key biological activities of 5-O-Caffeoylshikimic acid. It details the initial isolation and structural elucidation of this compound, along with modern analytical techniques. The guide presents a compilation of its known biological activities, supported by quantitative data and detailed experimental protocols. Furthermore, it elucidates the molecular mechanisms of action by visualizing the key signaling pathways modulated by this compound. This document is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, a phenolic compound belonging to the hydroxycinnamic acid ester family, has garnered significant interest in the scientific community for its diverse biological activities. It is an ester formed from the condensation of caffeic acid and shikimic acid. This guide delves into the historical context of its discovery, its chemical properties, and its potential therapeutic applications.

Discovery and Historical Context

This compound was first identified and isolated in 1964 by V. P. Maier, D. M. Metzler, and A. F. Huber.[1] Their research focused on the enzymatic browning of dates (Phoenix dactylifera), where they identified this compound and its isomers as key substrates for the browning process.[1] Initially, it was named "dactylifric acid" after the fruit from which it was isolated. Some older literature may also refer to it as 3-O-caffeoylshikimic acid.

Nomenclature and Chemical Structure

-

Systematic Name: (3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohex-1-ene-1-carboxylic acid

-

Synonyms: Dactylifric acid, 5-CSA, trans-5-O-Caffeoylshikimic acid

-

CAS Number: 73263-62-4

-

Molecular Formula: C₁₆H₁₆O₈

-

Molecular Weight: 336.29 g/mol

The structure consists of a shikimic acid core esterified with a caffeic acid moiety at the 5-hydroxyl position.

Isolation and Structural Elucidation

Original Methods (1964)

The initial isolation by Maier, Metzler, and Huber involved classical phytochemical techniques. While the full paper is not widely available, the publication's MeSH terms suggest the use of paper chromatography and electrophoresis for separation, and UV spectroscopy for characterization.[1]

Modern Isolation and Purification Protocol

A contemporary and efficient method for isolating this compound has been demonstrated from the leaves of Solanum somalense. The following is a detailed protocol based on this research.

Experimental Protocol: Isolation of this compound from Solanum somalense

-

Extraction:

-

Air-dried and powdered leaves of Solanum somalense are extracted with methanol (MeOH) at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

-

-

Purification by Centrifugal Partition Chromatography (CPC):

-

Instrumentation: A high-performance CPC instrument is used.

-

Solvent System: A biphasic solvent system of chloroform-methanol-water (CHCl₃/MeOH/H₂O) in a 9.5:10:5 (v/v/v) ratio is prepared and equilibrated. The organic phase serves as the stationary phase, and the aqueous phase as the mobile phase.

-

Procedure:

-

The CPC column is filled with the stationary phase.

-

The crude methanol extract, dissolved in a mixture of the stationary and mobile phases, is injected into the column.

-

The mobile phase is pumped through the column at a defined flow rate, and the column is rotated at a specific speed.

-

Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Outcome: This method allows for the recovery of this compound with high purity (e.g., 97%) and a good yield (e.g., 2.63% from the crude extract).

-

Structural Elucidation

The definitive structure of this compound is confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern, which helps in identifying the caffeoyl and shikimate moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons, revealing the characteristic signals of the caffeoyl and shikimic acid backbones.

-

¹³C NMR: Shows the number of carbon atoms and their chemical shifts, confirming the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and for confirming the exact position of the ester linkage at C-5 of the shikimic acid ring.

-

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with potential applications in the management of various diseases.

Xanthine Oxidase Inhibition

This compound has been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. This makes it a promising candidate for the treatment of hyperuricemia and gout.

| Biological Activity | Test System | IC₅₀ (µM) | Reference |

| Xanthine Oxidase Inhibition | In vitro enzymatic assay | 13.96 | [2] |

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

-

Reagents:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

This compound (test compound)

-

Phosphate buffer (e.g., 70 mM, pH 7.5)

-

Allopurinol (positive control)

-

-

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, the test compound at various concentrations, and the xanthine oxidase enzyme solution.

-

Pre-incubate the mixture at 25°C for 15 minutes.

-

Initiate the reaction by adding the xanthine substrate solution.

-

Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.[2]

-

Anticancer Activity

While specific IC₅₀ values for this compound are not yet widely reported in the literature, it has been implicated as a key player in modulating non-small cell lung cancer (NSCLC) drug resistance.[3][4] Structurally related compounds like caffeic acid have shown cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Time (h) |

| Caffeic Acid | HuH7 (Hepatocellular Carcinoma) | 270.3 ± 12.5 | ~1500 | 48 |

| Caffeic Acid | PC3 (Prostate Adenocarcinoma) | 315.7 ± 18.9 | ~1752 | 48 |

| Caffeic Acid | HeLa (Cervical Carcinoma) | 340.1 ± 21.3 | ~1888 | 48 |

| Caffeic Acid | CaCo2 (Colorectal Adenocarcinoma) | 412.8 ± 25.4 | ~2291 | 48 |

| Caffeic Acid | HT29 (Colorectal Adenocarcinoma) | 250.6 ± 15.8 | ~1391 | 48 |

Data for caffeic acid is provided for comparative purposes.[2]

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Culture:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Anti-inflammatory Activity

Signaling Pathways and Mechanisms of Action

This compound and its structural analogs exert their biological effects by modulating key cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Caffeic acid and its derivatives have been shown to inhibit the activation of NF-κB.[7] This is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. The inhibition of NF-κB activation leads to the downregulation of pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS.[5]

References

- 1. 3-O-Caffeoylshikimic acid (dactylifric acid) and its isomers, a new class of enzymic browning substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effect of 5-caffeoylquinic acid on the NF-κB signaling pathway, peroxisome proliferator-activated receptor gamma 2, and macrophage infiltration in high-fat diet-fed Sprague-Dawley rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory in vitro activities of eleven selected caffeic acid derivatives based on a combination of pro-/anti-inflammatory cytokine secretions and principal component analysis - A comprehensive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]

An In-depth Technical Guide on the Antioxidant Mechanism of 5-O-Caffeoylshikimic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant mechanisms of 5-O-caffeoylshikimic acid (5-CSA), a potent phenolic compound with significant therapeutic potential. This document details its dual-action antioxidant capacity, involving both direct free-radical scavenging and indirect cellular defense enhancement through the activation of the Nrf2 signaling pathway. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Core Antioxidant Mechanisms

This compound, a derivative of shikimic acid and caffeic acid, exhibits robust antioxidant properties primarily attributed to the catechol moiety of the caffeic acid portion. Its antioxidant action is multifaceted, encompassing:

-

Direct Radical Scavenging: 5-CSA can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through several mechanisms, including hydrogen atom transfer (HAT), single electron transfer (SET), and sequential proton-loss electron transfer (SPLET). The presence of multiple hydroxyl groups on the aromatic ring of the caffeoyl group makes it an effective electron or hydrogen donor to unstable free radicals, thus terminating damaging chain reactions.[1][2] Computational studies have indicated that the HAT mechanism is predominant in lipidic environments, while both HAT and SET mechanisms are viable in aqueous solutions.[1][3]

-

Indirect Cellular Antioxidant Effects: Beyond direct scavenging, 5-CSA modulates endogenous antioxidant defense systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

The Nrf2-ARE Signaling Pathway Activation

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to inducers like 5-CSA, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of numerous protective genes.

Studies have shown that 5-O-caffeoylquinic acid (5-CQA), a closely related and more extensively studied compound with the same caffeoyl moiety, significantly promotes the nuclear translocation of Nrf2.[4][5] This activation is mediated by the phosphorylation of several upstream kinases, including Mitogen-Activated Protein Kinases (MAPKs), AMP-activated protein kinase (AMPK), and Protein Kinase Cδ (PKCδ).[4][5]

The downstream effects of Nrf2 activation by 5-CQA include the increased expression of:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[5]

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, thereby preventing the generation of semiquinone radicals.[5]

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[5]

The activation of the Nrf2 pathway by 5-CSA leads to a fortified cellular defense against oxidative stress, as demonstrated by the rescue of cells from tert-butyl hydroperoxide-induced ROS production and GSH depletion.[4][5]

Quantitative Data on Antioxidant Activity

The antioxidant capacity of 5-CSA and its related compounds has been quantified using various in vitro assays. The following tables summarize key findings from the literature.

Table 1: In Vitro Radical Scavenging and Reducing Power

| Compound | Assay | EC50 / Activity Value | Reference Compound | Reference Value | Source |

| 5-O-Caffeoylquinic Acid | DPPH | 7.39 µM (EC50) | BHT | - | [2] |

| 5-O-Caffeoylquinic Acid | FRAP | 114.22 µM Fe²⁺ (at 5 µM) | - | - | [2] |

| 5-O-Caffeoylquinic Acid | FRAP | 72.53 µM Fe²⁺ (at 2.5 µM) | - | - | [2] |

| Caffeic Acid | DPPH | 2.9 ± 0.3 mM TE | Trolox | - | [6] |

| 5-O-Caffeoylquinic Acid | TEAC | 7.91 ± 0.21 mM TE | Trolox | - | [6] |

| 5-O-Caffeoylquinic Acid | FRAP | 5.37 ± 0.10 mM TE | Trolox | - | [6] |

EC50: Effective concentration to scavenge 50% of radicals. TE: Trolox Equivalents. BHT: Butylated hydroxytoluene.

Table 2: Cellular Antioxidant Effects (5-CQA in HepG2 cells)

| Treatment | Parameter | Observation | Source |

| 5-CQA (10-100 µM) | Nrf2 Nuclear Translocation | Peaked at 6 hours | [4][5] |

| 5-CQA | ARE Reporter Gene Activity | Significantly increased | [4][5] |

| 5-CQA Pre-treatment | t-BHP-induced ROS | Almost completely inhibited | [5] |

| 5-CQA Pre-treatment | t-BHP-induced GSH Depletion | Maintained GSH levels | [5] |

t-BHP: tert-butyl hydroperoxide. ROS: Reactive Oxygen Species. GSH: Glutathione.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to elucidate the antioxidant mechanism of 5-CSA.

4.1 DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare serial dilutions of 5-CSA and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in methanol.

-

Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the sample, standard, or methanol (as a blank).

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.[7]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The EC50 value (the concentration of the sample that causes 50% inhibition) is determined by plotting the percentage of inhibition against the sample concentration.

4.2 Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

-

FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[7] The reagent should be freshly prepared and warmed to 37°C before use.

-

Reaction: Add a small volume of the sample or standard solution to a pre-warmed FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.[7]

-

Quantification: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺).

4.3 Western Blot for Nrf2 Nuclear Translocation

This technique is used to detect the presence and quantity of Nrf2 protein in the nuclear fractions of cells treated with 5-CSA.

Protocol:

-

Cell Treatment and Lysis: Treat cultured cells (e.g., HepG2) with 5-CSA for various time points. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard biochemical procedures.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on a polyacrylamide gel (SDS-PAGE) and then transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A nuclear loading control (e.g., Lamin B1) should be used to ensure equal protein loading.

Conclusion and Future Directions

This compound is a promising natural antioxidant that operates through both direct radical scavenging and the modulation of crucial cellular defense pathways. Its ability to activate the Nrf2-ARE signaling cascade highlights its potential for the prevention and treatment of diseases associated with oxidative stress.

Future research should focus on:

-

In Vivo Efficacy: Translating the in vitro findings into animal models of oxidative stress-related diseases.

-

Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of 5-CSA to understand its in vivo fate.

-

Structure-Activity Relationship: Synthesizing and testing analogues of 5-CSA to optimize its antioxidant and Nrf2-activating properties for drug development.

This guide provides a foundational understanding of the antioxidant mechanisms of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Study of Anti-/Pro-Oxidant, Lipophilic, Microbial and Spectroscopic Properties of New Alkali Metal Salts of 5-O-Caffeoylquinic Acid [mdpi.com]

- 3. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition [mdpi.com]

- 4. 5-Caffeoylquinic acid ameliorates oxidative stress-mediated cell death via Nrf2 activation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Caffeoylquinic acid ameliorates oxidative stress-mediated cell death via Nrf2 activation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of 5-O-Caffeoylshikimic Acid: A Technical Guide for Researchers

Introduction: 5-O-Caffeoylshikimic acid (5OCSA) is a phenolic compound and a derivative of caffeic acid, which is widely distributed in the plant kingdom. Emerging scientific evidence has highlighted its potential as a potent anti-inflammatory agent. This technical guide provides an in-depth overview of the anti-inflammatory properties of 5OCSA, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, and their inhibition by 5OCSA leads to a downstream reduction in the production of various inflammatory molecules.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

5OCSA has been shown to inhibit the activation of the NF-κB pathway. While direct quantitative data for 5OCSA is still emerging, studies on the closely related compound, caffeic acid, demonstrate a dose-dependent inhibition of NF-κB activation. This inhibition is thought to occur through the prevention of IκBα phosphorylation and degradation, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

The Therapeutic Potential of 5-O-Caffeoylshikimic Acid: A Technical Guide

An In-Depth Examination of its Pharmacological Properties and Mechanisms of Action for Researchers and Drug Development Professionals

Introduction: 5-O-Caffeoylshikimic acid (5OCSA) is a naturally occurring phenolic compound that has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of caffeic acid and shikimic acid, 5OCSA belongs to a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic effects, with a focus on its anti-inflammatory, antioxidant, and anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visualizations of the key signaling pathways involved in its mechanism of action. While research specifically on this compound is emerging, this guide also incorporates data from the closely related and well-studied compounds, 5-O-caffeoylquinic acid (5-CQA) and caffeic acid, to provide a broader context for its potential pharmacological activities.

Therapeutic Effects and Mechanisms of Action

This compound and its related compounds exhibit a range of therapeutic effects, primarily attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of caffeoyl derivatives are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Studies on the related compound 5-caffeoylquinic acid (5-CQA) have shown that it can decrease the expression of NF-κB and downstream inflammatory cytokines[1][2]. Caffeic acid has also been demonstrated to inhibit NF-κB activation[3][4]. This suggests a similar mechanism of action for this compound.

Antioxidant Activity

This compound possesses potent antioxidant properties, which are attributed to its ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of phenolic compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The catechol moiety in the caffeoyl group is a key structural feature responsible for this antioxidant activity.

Another important mechanism underlying the antioxidant effects of caffeoyl derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. Studies on 5-CQA have shown that it can increase the nuclear translocation of Nrf2 and the expression of downstream antioxidant proteins such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL)[5][6].

Anti-cancer Activity

This compound has demonstrated antiproliferative activity against various cancer cell lines. While the precise mechanisms are still under investigation, it is suggested that its anti-cancer effects may be linked to the modulation of signaling pathways involved in cell proliferation, invasion, and apoptosis. For instance, the related compound 5-CQA has been shown to inhibit the invasion of non-small cell lung cancer (NSCLC) cells by inactivating the p70S6K and Akt signaling pathways[6]. Furthermore, this compound itself has been identified as a potential agent for the study of NSCLC[7][8].

Xanthine Oxidase Inhibition

A significant therapeutic potential of this compound lies in its ability to inhibit xanthine oxidase (XOD), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[8][9][10] Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout and kidney disease. This compound has been identified as a novel inhibitor of XOD, suggesting its potential use in the management of hyperuricemia and related pathologies.[1][5][7][11]

Quantitative Data

The following tables summarize the available quantitative data on the therapeutic effects of this compound and related compounds.

Table 1: Xanthine Oxidase Inhibitory Activity of this compound

| Compound | IC50 (µM) | In Vivo Model | Efficacy | Reference |

| This compound | 13.96 | Hyperuricemia Mouse Model | Significantly reduced serum uric acid, creatinine, and BUN levels. | [1][5][7] |

Table 2: Antiproliferative Activity of Caffeic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Caffeic acid n-butyl ester | A549 (Lung Cancer) | 25 | [12] |

| Caffeic acid | Multiple Cancer Cell Lines | Varies | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Proliferation

This protocol is used to assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (0.1 mM)

-

Methanol

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare different concentrations of this compound in methanol.

-

Add 100 µL of each sample concentration to the wells of a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay determines the ability of this compound to reduce ferric ions.

Materials:

-

This compound

-

FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution)

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare the FRAP reagent fresh.

-

Add 180 µL of FRAP reagent to each well of a 96-well plate.

-

Add 20 µL of different concentrations of this compound to the wells.

-

Incubate the plate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄).

Xanthine Oxidase Inhibition Assay

This protocol assesses the inhibitory effect of this compound on xanthine oxidase activity.

Materials:

-

This compound

-

Xanthine oxidase (XOD) from bovine milk

-

Xanthine

-

Phosphate buffer (pH 7.5)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, xanthine, and different concentrations of this compound.

-

Initiate the reaction by adding xanthine oxidase.

-

Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

-

Calculate the percentage of XOD inhibition and determine the IC50 value.

In Vivo Hyperuricemia Mouse Model

This model is used to evaluate the in vivo efficacy of this compound in reducing uric acid levels.

Materials:

-

Male Kunming mice

-

Potassium oxonate

-

Hypoxanthine

-

This compound

-

Kits for measuring serum uric acid, creatinine, and BUN

Procedure:

-

Induce hyperuricemia in mice by intraperitoneal injection of potassium oxonate (300 mg/kg) and oral gavage of hypoxanthine (500 mg/kg) for 7 days.[1][5][7]

-

Administer different doses of this compound (e.g., 10, 20, 40 mg/kg) orally to the mice.

-

Collect blood samples and measure serum levels of uric acid, creatinine, and blood urea nitrogen (BUN).

-

Compare the results with a control group and a positive control group (e.g., allopurinol).

Western Blot for NF-κB Activation

This technique is used to analyze the effect of this compound on the nuclear translocation of NF-κB.

Materials:

-

Cells of interest (e.g., macrophages)

-

This compound

-

Lysis buffer

-

Primary antibodies against NF-κB p65 and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection system

Procedure:

-

Treat cells with this compound and an inflammatory stimulus (e.g., LPS).

-

Lyse the cells and separate the nuclear and cytoplasmic fractions.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Incubate the membrane with the primary antibody against NF-κB p65.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence system.

Nrf2 Activation Luciferase Reporter Assay

This assay measures the ability of this compound to activate the Nrf2 pathway.

Materials:

-

Cells stably transfected with an ARE-luciferase reporter construct

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Treat the cells with different concentrations of this compound.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

An increase in luminescence indicates the activation of the Nrf2 pathway.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and its related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of 5-caffeoylquinic acid on the NF-κB signaling pathway, peroxisome proliferator-activated receptor gamma 2, and macrophage infiltration in high-fat diet-fed Sprague-Dawley rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights [mdpi.com]

- 4. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 5. Natural Xanthine Oxidase Inhibitor this compound Ameliorates Kidney Injury Caused by Hyperuricemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Caffeoylquinic acid inhibits invasion of non-small cell lung cancer cells through the inactivation of p70S6K and Akt activity: Involvement of p53 in differential regulation of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Xanthine Oxidase Inhibitor 5- O-Caffeoylshikimic Acid Ameliorates Kidney Injury Caused by Hyperuricemia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. a-z.lu [a-z.lu]

- 12. europeanreview.org [europeanreview.org]

- 13. researchgate.net [researchgate.net]

A Comprehensive Review of 5-O-Caffeoylshikimic Acid: A Technical Guide for Researchers

An In-depth Analysis of the Biological Activities, Experimental Protocols, and Signaling Pathways of a Promising Natural Compound

Introduction: 5-O-Caffeoylshikimic acid, also known as dactylifric acid, is a naturally occurring phenolic compound that has garnered significant interest within the scientific community. As an ester of caffeic acid and shikimic acid, it is found in various plant species, including Solanum somalense and date palm (Phoenix dactylifera) fruits, where it contributes to enzymatic browning. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its quantitative biological data, detailed experimental methodologies, and the molecular signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including enzyme inhibition, anti-inflammatory, antioxidant, and antiproliferative effects. The following table summarizes the available quantitative data for these activities.

| Biological Activity | Target/Assay | Test System | IC50/EC50 | Reference(s) |

| Enzyme Inhibition | Xanthine Oxidase (XOD) | In vitro enzymatic assay | 13.96 µM | [1] |

| Antiproliferative | Human Myeloid Leukemia (HL-60) | Cell-based assay | Potent activity (IC50 5-150 µM range for related compounds) | |

| Antiproliferative | Human Liver Cancer (HepG2) | Cell-based assay | Potent activity (IC50 5-150 µM range for related compounds) | |

| Antiproliferative | Human Myeloid Leukemia (K562) | Cell-based assay | Potent activity (IC50 5-150 µM range for related compounds) | |

| Antiproliferative | Human Nasopharyngeal Carcinoma (CNE-1) | Cell-based assay | Potent activity (IC50 5-150 µM range for related compounds) |

Experimental Protocols

This section details the methodologies for the isolation of this compound and the assessment of its key biological activities as cited in the literature.

Isolation of this compound by Centrifugal Partition Chromatography (CPC)

A highly efficient method for the isolation of this compound from the leaves of Solanum somalense has been reported, demonstrating the advantages of CPC over conventional column chromatography.[2]

Protocol:

-

Extraction: The leaves of Solanum somalense are extracted with methanol (MeOH).

-

CPC System: A centrifugal partition chromatograph is utilized for the separation.

-

Solvent System: A biphasic solvent system composed of Chloroform/Methanol/Water (CHCl3/MeOH/H2O) in a 9.5:10:5 (v/v/v) ratio is prepared and equilibrated.

-

Stationary and Mobile Phases: The lower phase of the solvent system is used as the stationary phase, and the upper phase is used as the mobile phase.

-

Sample Preparation: The crude methanol extract is dissolved in a suitable solvent and filtered before injection.

-

CPC Separation: The CPC column is filled with the stationary phase, and the apparatus is rotated at a specified speed. The sample is then injected, and the mobile phase is pumped through the column at a defined flow rate.

-

Fraction Collection: Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification and Identification: Fractions containing the target compound are pooled, evaporated, and further purified if necessary. The structure of the isolated compound is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Xanthine Oxidase (XOD) Inhibition Assay

The inhibitory effect of this compound on xanthine oxidase activity can be determined spectrophotometrically.[1]

Protocol:

-

Reagents:

-

Xanthine Oxidase (XOD) solution (e.g., 0.05 U/mL).

-

Xanthine solution (e.g., 1 mM).

-

Phosphate buffer (e.g., 2 mM, pH 7.5).

-

This compound stock solution of varying concentrations, dissolved in a suitable solvent (e.g., DMSO).

-

Allopurinol (positive control).

-

-

Assay Procedure:

-

In a 96-well plate, add 40 µL of XOD solution, 100 µL of phosphate buffer, and 10 µL of the test compound solution (or solvent for control).

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding 50 µL of xanthine solution.

-

Immediately measure the absorbance at 295 nm at regular intervals for a set period using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation from the linear portion of the absorbance curve.

-

Determine the percentage of XOD inhibition for each concentration of the test compound.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, using non-linear regression analysis.[1]

-

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

To investigate the effect of this compound on inflammatory signaling pathways, Western blot analysis can be performed on cell lysates. The following is a general protocol that can be adapted from studies on related caffeoylquinic acids.[3][4][5]

Protocol:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., macrophages like RAW 264.7 or skin cells like HaCaT) in suitable media.

-

Pre-treat the cells with various concentrations of this compound for a specified duration.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or UVB irradiation) to activate the NF-κB and MAPK pathways.

-

-

Protein Extraction:

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-p38, p38, phospho-JNK, JNK, and a loading control like GAPDH or α-Tubulin) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Signaling Pathways and Molecular Mechanisms

The anti-inflammatory properties of this compound are primarily attributed to its ability to modulate key inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is reported to exert its anti-inflammatory effects through the downregulation of the NF-κB pathway. While the precise molecular targets are still under investigation, it is hypothesized that it may inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

Figure 1: Proposed mechanism of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are also crucial in regulating inflammatory responses. Studies on related compounds like caffeic acid and caffeoylquinic acids have shown that they can inhibit the phosphorylation of these MAPKs, thereby suppressing downstream inflammatory events. It is plausible that this compound shares a similar mechanism of action.

Figure 2: Potential inhibitory effect of this compound on the MAPK pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and bioactivity screening of this compound.

Figure 3: General workflow for isolation and bioactivity screening.

Conclusion and Future Directions

This compound has demonstrated promising biological activities, particularly as a xanthine oxidase inhibitor and an anti-inflammatory agent. The data presented in this guide highlight its potential as a lead compound for the development of new therapeutic agents. However, further research is required to fully elucidate its pharmacological profile. Specifically, more extensive quantitative data on its antioxidant, broader anti-inflammatory, neuroprotective, and anticancer activities are needed. Detailed mechanistic studies are also warranted to identify the specific molecular targets within the NF-κB and MAPK signaling pathways. The development and validation of standardized protocols for its extraction, purification, and bioactivity assessment will be crucial for advancing the research and potential clinical applications of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Caffeic acid methyl ester inhibits mast cell activation through the suppresion of MAPKs and NF-κB signaling in RBL-2H3 cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 5-O-Caffeoylshikimic Acid Bioactivity: A Technical Guide

Introduction

5-O-Caffeoylshikimic acid, a phenolic compound found in various plants, has garnered interest for its potential therapeutic properties. As a derivative of caffeic acid and shikimic acid, it is being investigated for its antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of this compound, alongside relevant experimental protocols and data for its validation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Predicted and Experimentally Validated Bioactivities

While specific in silico studies exclusively focused on this compound are limited, predictive models and experimental data for closely related compounds, such as 5-O-caffeoylquinic acid and other caffeic acid derivatives, provide valuable insights into its probable biological activities.

Quantitative Data Summary

The following tables summarize the predicted and experimentally determined bioactivities. It is important to note that much of the predictive data is extrapolated from studies on analogous compounds due to a lack of direct research on this compound.

Table 1: Predicted Bioactivity of this compound Analogs

| Bioactivity | In Silico Method | Predicted Effect | Key Findings for Analogs (e.g., 5-O-caffeoylquinic acid) |

| Anti-inflammatory | 3D/4D QSAR | Intermediate COX-2 Inhibition | Predicted probability for COX-2 inhibition is 0.682, suggesting a 7-10% inhibition.[1][2] |

| Cytotoxicity | 3D/4D QSAR | Low Cytotoxicity | Predicted probability of low cytotoxicity is 0.305.[1][2] |

| Metabolism | 3D/4D QSAR | High Probability of Biotransformation | Predicted high probability of biotransformation by CYP3A4 (0.904), leading to 4 metabolites.[1][2] |

Table 2: Experimentally Validated Bioactivity of this compound and Related Compounds

| Bioactivity | Assay | Compound | Cell Line/System | IC50 / Result |

| Anticancer | MTT Assay | Caffeic Acid | HeLa, HT-29 | Good inhibitory activity (IC50 = 10-200 µM)[3] |

| MTT Assay | Caffeic Acid | MCF-7 | 159 µg/ml[4] | |

| MTT Assay | Caffeic Acid Derivatives | AsPC1, BxPC3 | 18.35 - 46.58 µM[5] | |

| Anti-inflammatory | Griess Assay (NO Production) | Caffeic Acid | RAW 264.7 | Significant inhibition of NO production.[6] |

| 5-O-caffeoylquinic acid | Mouse Peritoneal Macrophages | Potent anti-inflammatory agent at 25 µmol/l.[7] | ||

| Antioxidant | DPPH Assay | Caffeic Acid | - | IC50 values vary depending on the study, often in the µg/mL range.[8] |

| ABTS Assay | Caffeic Acid | - | IC50 = 1.59 ± 0.06 µg/mL[9] | |

| MDR Reversal | Not Specified | This compound | Mouse Lymphoma | Moderate MDR reversal activity[10] |

In Silico Prediction Methodologies

In silico approaches are crucial for the early-stage assessment of drug candidates, offering predictions of their pharmacokinetic and pharmacodynamic properties.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is a critical step to evaluate the drug-likeness of a compound. Various web-based tools and software can be used for this purpose.

Experimental Protocol: In Silico ADMET Prediction

-

Compound Preparation: Obtain the 2D structure of this compound in a suitable format (e.g., SMILES or SDF).

-

Web Server Selection: Utilize publicly available web servers such as SwissADME, pkCSM, or ADMETlab 2.0.[11][12][13]

-

Parameter Prediction: Input the compound's structure into the server to predict various ADMET properties, including but not limited to:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Renal Organic Cation Transporter (OCT2) substrate.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

-

Data Analysis: Analyze the predicted values against established thresholds for drug-like compounds to assess the overall ADMET profile of this compound.

Workflow for In Silico ADMET Prediction

Caption: Workflow for predicting ADMET properties of a compound.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. While no specific QSAR models for this compound were found, models developed for analogous hydroxycinnamic acids can be used for prediction.

Experimental Protocol: QSAR Modeling

-

Dataset Collection: Compile a dataset of compounds structurally related to this compound with known experimental bioactivity data (e.g., IC50 values for anticancer or anti-inflammatory activity).

-

Molecular Descriptor Calculation: For each compound in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric, and hydrophobic) using software like PaDEL-Descriptor or Mordred.

-

Model Building: Employ statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a QSAR model that correlates the descriptors with the biological activity.[12][14][15][16]

-

Model Validation: Validate the predictive power of the QSAR model using internal (e.g., cross-validation) and external validation techniques.

-

Prediction for Target Compound: Use the validated QSAR model to predict the bioactivity of this compound based on its calculated molecular descriptors.

Logical Relationship in QSAR Modeling

Caption: Logical workflow of a QSAR study.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for a molecule to interact with a specific biological target.

Experimental Protocol: Pharmacophore Modeling

-

Training Set Selection: Select a set of active compounds with known binding affinity to a specific target relevant to the desired bioactivity (e.g., an enzyme involved in inflammation or cancer).

-

Pharmacophore Model Generation: Use software like LigandScout, Discovery Studio, or MOE to generate pharmacophore models based on the common features of the training set compounds (ligand-based) or the interaction pattern between a ligand and its receptor in a crystal structure (structure-based).[11][17][18]

-

Model Validation: Validate the generated pharmacophore model by its ability to distinguish between active and inactive compounds in a known dataset.

-

Database Screening: Use the validated pharmacophore model as a 3D query to screen large compound databases to identify novel potential hits.

-

Fitting of Target Compound: Assess how well this compound fits the generated pharmacophore model to predict its potential interaction with the biological target.

Pharmacophore-Based Virtual Screening Workflow

Caption: Workflow for pharmacophore modeling and virtual screening.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This helps in understanding the binding mode and affinity.

Experimental Protocol: Molecular Docking

-

Target and Ligand Preparation:

-

Receptor: Obtain the 3D structure of a relevant protein target (e.g., COX-2 for anti-inflammatory, Bcl-2 for anticancer) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[2][19][20]

-